Tert-butyl 4-(4-hydroxy-5-oxopyrrolidin-2-yl)piperidine-1-carboxylate
Description
Tert-butyl 4-(4-hydroxy-5-oxopyrrolidin-2-yl)piperidine-1-carboxylate (CAS: 2309468-12-8 ) is a piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and a pyrrolidone substituent at the 4-position. The pyrrolidone ring contains a hydroxyl (-OH) group at C4 and a ketone (=O) at C5, introducing both hydrogen-bonding capacity and polarity. This compound is structurally significant due to its hybrid heterocyclic framework, combining piperidine (a six-membered amine ring) and pyrrolidone (a five-membered lactam). Such scaffolds are common intermediates in medicinal chemistry, particularly for synthesizing protease inhibitors, neuromodulators, and prodrugs .
Properties
IUPAC Name |
tert-butyl 4-(4-hydroxy-5-oxopyrrolidin-2-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-14(2,3)20-13(19)16-6-4-9(5-7-16)10-8-11(17)12(18)15-10/h9-11,17H,4-8H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKKUHVQXIJPRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CC(C(=O)N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-hydroxy-5-oxopyrrolidin-2-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This intermediate is then subjected to further reactions to introduce the pyrrolidinone moiety.
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Step 1: Preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate
Reagents: tert-butyl chloroformate, 4-hydroxypiperidine
Conditions: The reaction is carried out in the presence of a base such as triethylamine at room temperature.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-hydroxy-5-oxopyrrolidin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form an alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
Tert-butyl 4-(4-hydroxy-5-oxopyrrolidin-2-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-hydroxy-5-oxopyrrolidin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Notes
Structural Uniqueness: The combination of piperidine and pyrrolidone in the target compound is rare in literature, offering novel opportunities for drug discovery.
Research Gaps : Detailed crystallographic data (e.g., via SHELX ) and pharmacokinetic studies are needed to validate theoretical predictions.
Safety Profile : While analogs like ’s compound are unclassified under GHS, the target compound’s reactive hydroxyl/ketone groups warrant toxicity screening .
Biological Activity
Tert-butyl 4-(4-hydroxy-5-oxopyrrolidin-2-yl)piperidine-1-carboxylate, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
1. Chemical Structure and Synthesis
The compound can be synthesized through various methods, including the use of piperidine and pyrrolidine derivatives. The synthesis typically involves protecting groups to stabilize reactive sites during the formation of the desired piperidine structure. Notably, the synthesis process has been optimized to improve yield and reduce environmental impact by utilizing biocatalysis where applicable .
2.1 Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of key enzymes involved in neurodegenerative processes, particularly:
- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for increasing acetylcholine levels in the brain, which can enhance cognitive function and combat conditions like Alzheimer's disease.
- β-secretase : This enzyme is involved in the cleavage of amyloid precursor protein (APP), leading to amyloid-beta peptide formation. Inhibition can potentially reduce amyloid plaque formation, a hallmark of Alzheimer's disease .
2.2 Neuroprotective Effects
Studies have demonstrated that this compound exhibits neuroprotective properties by:
- Reducing oxidative stress markers such as malondialdehyde (MDA) and increasing glutathione (GSH) levels in neuronal cultures exposed to neurotoxins .
- Enhancing cell viability in astrocytes treated with amyloid-beta peptides, suggesting a protective effect against neuroinflammation .
3.1 In Vitro Studies
In vitro studies have shown that this compound significantly inhibits amyloid-beta aggregation, with reported inhibition rates up to 85% at concentrations of 100 µM. Additionally, it demonstrated a moderate protective effect against oxidative stress-induced cell death in astrocytes .
| Study | Effect | Concentration | Outcome |
|---|---|---|---|
| In vitro on astrocytes | Aβ aggregation inhibition | 100 µM | 85% inhibition |
| Cell viability assay | Protective effect against Aβ toxicity | 100 µM | Improved cell viability from 43.78% to 62.98% |
3.2 In Vivo Studies
In vivo assessments have been less conclusive. For instance, while the compound showed promise in vitro, its bioavailability in animal models limited its effectiveness compared to established treatments like galantamine .
4. Case Studies
A notable case study involved testing the compound's effects on scopolamine-induced cognitive deficits in rats. While it showed some reduction in oxidative stress markers, the overall cognitive improvement was not statistically significant when compared to controls treated with galantamine .
5. Conclusion
This compound is a promising candidate for further research due to its multifaceted biological activities, particularly in neuroprotection and enzyme inhibition related to neurodegenerative diseases. However, further studies are necessary to fully elucidate its mechanisms and optimize its pharmacokinetic properties for therapeutic applications.
Q & A
Q. Key Parameters Table
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Coupling Reagent | DCC/DMAP | Reduces racemization |
| Solvent | Dichloromethane | Enhances solubility |
| Temperature | 0–25°C | Prevents decomposition |
| Purification | Silica gel chromatography | Removes unreacted starting materials |
What characterization techniques are critical for confirming the structure of this compound?
Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves piperidine and pyrrolidinone ring conformations, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (±1 ppm accuracy). Infrared (IR) spectroscopy identifies carbonyl (C=O) and hydroxyl (O-H) stretches. X-ray crystallography, though less common, provides absolute stereochemistry for chiral centers .
Q. Example NMR Data
- ¹H NMR (CDCl₃): δ 1.45 (s, 9H, tert-butyl), 3.40–3.60 (m, piperidine H), 4.90 (s, 1H, OH) .
- ¹³C NMR: 175 ppm (pyrrolidinone C=O), 80 ppm (tert-butyl C-O) .
What reaction pathways are feasible for modifying the pyrrolidinone moiety?
Advanced Research Question
The 5-oxopyrrolidin-2-yl group undergoes oxidation (e.g., KMnO₄ to form γ-lactams) or reduction (e.g., NaBH₄ to yield secondary alcohols). Ring-opening reactions with nucleophiles (amines, thiols) can generate linear intermediates for further functionalization. Computational modeling (DFT) predicts regioselectivity in electrophilic substitutions .
Q. Mechanistic Considerations
- Oxidation: Stabilizes the lactam ring but may introduce steric hindrance.
- Reduction: Risk of over-reduction to pyrrolidine; controlled stoichiometry is critical .
How should researchers handle stability challenges during storage?
Advanced Research Question
The compound is hygroscopic; store under argon at –20°C in amber vials. Degradation products (e.g., tert-butyl alcohol from ester hydrolysis) can be monitored via periodic HPLC. Avoid exposure to strong acids/bases, which cleave the Boc protecting group .
Q. Stability Data
| Condition | Degradation Rate | Major Byproduct |
|---|---|---|
| 25°C, humid | 5% per month | Tert-butyl alcohol |
| –20°C, dry | <1% per year | None detected |
How to resolve contradictions in spectral data during structural elucidation?
Advanced Research Question
Discrepancies in NMR/IR peaks may arise from tautomerism (e.g., keto-enol equilibrium in pyrrolidinone). Use variable-temperature NMR to identify dynamic processes. Compare experimental HRMS with computational simulations (e.g., PubChem data ). Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals .
What methodologies assess the compound’s biological activity in drug discovery?
Advanced Research Question
Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. Measure IC₅₀ values via dose-response curves. Molecular docking (AutoDock Vina) predicts binding affinity to active sites. In vitro cytotoxicity (MTT assay) evaluates selectivity .
Q. Example Bioactivity Table
| Target | Assay Type | IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| Kinase X | Fluorescence | 0.45 | 12.3 |
| Protease Y | Colorimetric | 1.2 | 8.1 |
How does structural modification of the piperidine ring affect pharmacological properties?
Advanced Research Question
Introducing substituents (e.g., methyl, amino) alters lipophilicity (logP) and bioavailability. Compare analogs using QSAR models:
- 4-Methylpiperidine: Increases metabolic stability (t₁/₂ ↑ 30%).
- 4-Aminopiperidine: Enhances water solubility (logP ↓ 0.5) but may reduce CNS penetration .
What safety protocols are essential for handling this compound?
Basic Research Question
Use NIOSH-certified respirators (OV/AG/P99 cartridges) for inhalation risks. Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure. Conduct reactions in fume hoods with spill trays. Emergency showers/eyewash stations must be accessible .
How to troubleshoot low yields in multi-step syntheses?
Advanced Research Question
Identify bottlenecks via intermediate analysis. For example, if Boc deprotection (TFA/CH₂Cl₂) is incomplete, optimize reaction time (2–4 hrs) and acid concentration (20–30% v/v). Quench excess TFA with NaHCO₃ to prevent side reactions .
What computational tools predict the compound’s physicochemical properties?
Advanced Research Question
Use SwissADME for logP, solubility, and drug-likeness predictions. Molinspiration calculates bioactivity scores (GPCR ligands, ion channel modulators). PubChem’s computed descriptors (Topological Polar Surface Area, H-bond donors/acceptors) guide lead optimization .
Q. Computed Properties Table
| Property | Value | Method |
|---|---|---|
| logP | 2.1 ± 0.3 | XLogP3 |
| TPSA | 75 Ų | SwissADME |
| H-bond acceptors | 5 | PubChem |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
